molecular formula C10H21N3O B7921307 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921307
M. Wt: 199.29 g/mol
InChI Key: DXMFQCPKTDLYLR-UHFFFAOYSA-N
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Description

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a (2-aminoethyl)ethylamino group and an acetyl (ethanone) moiety at the 1-position. This compound is cataloged under reference code 10-F082339 and was previously available commercially but is now listed as discontinued .

Properties

IUPAC Name

1-[3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMFQCPKTDLYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with ethylamine and subsequent acylation with ethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Neuropharmacology

Preliminary studies indicate that 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone may exhibit neuropharmacological effects. Compounds with similar structures have been associated with:

  • Analgesic Properties : Potential for pain relief through modulation of neurotransmitter systems.
  • CNS Modulation : Interaction with receptors involved in mood regulation and cognitive function.

Pain Management

Research has suggested that derivatives of pyrrolidine compounds can influence pain pathways. The unique structure of this compound makes it a candidate for developing new analgesics that target specific pain receptors without the side effects commonly associated with traditional pain medications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Features
2-Amino-N-(4-chlorobenzyl)-N-(2-methylpropyl)acetamideStructurePotential anti-inflammatory effects
2-Amino-N-(benzyl)-N-(isopropyl)acetamideStructureSimilar analgesic profile
2-Amino-N-(4-methylbenzyl)-N-(isopropyl)acetamideStructureCentral nervous system modulation

The distinct combination of the pyrrolidine ring and amino side chains in this compound may confer unique pharmacological properties that warrant further exploration in drug development.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Ethanone Scaffolds

The pyrrolidine-ethanone scaffold is common in bioactive molecules. Below is a comparison of key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Commercial Availability
1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone (Target Compound) C₁₁H₂₂N₃O 212.32 g/mol 3-(2-aminoethyl-ethylamino)pyrrolidine Not provided Discontinued
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si 352.52 g/mol Fluoropyridinyl, tert-butyldimethylsilyloxy 1228666-50-9 Available (1 g: $400)
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone C₁₀H₁₄N₂O₂S 226.30 g/mol Thiazolyl, hydroxymethylpyrrolidine 1420854-84-7 Available
1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone C₁₂H₁₄N₂O₃ 234.25 g/mol Nitrophenyl, pyrrolidinyl 887595-31-5 Not specified

Key Observations :

  • The target compound’s molecular weight (212.32 g/mol) is lower than fluoropyridine or thiazole derivatives, likely due to the absence of bulky groups like tert-butyldimethylsilyloxy.
  • Substituents such as thiazole (in ) or fluoropyridine (in ) may enhance binding to biological targets (e.g., kinases or ion channels), whereas the target compound’s tertiary amine group could favor solubility and hydrogen bonding.

Physicochemical Properties

  • LogD (lipophilicity): For the target compound, data are unavailable. However, analogues like 1-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone (LogD ~1.5 at pH 5.5) suggest moderate lipophilicity , which influences membrane permeability.

Biological Activity

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1599095-20-1, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₆N₂O
  • Molecular Weight : 156.23 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an aminoethyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its antimicrobial and potential neuroactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrrolidine derivatives. For instance:

  • In Vitro Studies : Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for effective compounds against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Organism
PA-10.0039S. aureus
PA-10.025E. coli

Neuroactive Properties

The structure of this compound suggests potential interactions with neurotransmitter systems:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR pathways, which are critical in numerous neurological processes . The specific interaction of this compound with GPCRs remains to be fully elucidated.

Case Studies and Research Findings

Several research studies have investigated the biological effects of related compounds:

  • Pyrrolidine Derivatives : A study on pyrrolidine alkaloids demonstrated their broad-spectrum antimicrobial activity, indicating that structural modifications can enhance efficacy . The study emphasized the importance of substituents on the pyrrolidine ring in determining bioactivity.
  • Neuropharmacological Effects : Research into compounds with similar structures has suggested potential applications in treating neurological disorders due to their ability to interact with neurotransmitter systems .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrrolidine ring significantly affect biological activity, highlighting the need for targeted synthesis of derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to an aromatic precursor . Alternatively, coupling reactions (e.g., EDC·HCl/HOBt-mediated amide bond formation) are effective for integrating the pyrrolidine-ethylamine moiety, as demonstrated in analogous enaminone syntheses . Key considerations include:

  • Optimizing reaction time (12–15 hours for coupling reactions).
  • Purification via recrystallization (ethanol or ethyl acetate) .
  • Monitoring reaction progress with TLC or HPLC.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on safety data sheets (SDS) for structurally related compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors/dust (P261 precaution) .
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage: Keep containers sealed in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing spectroscopic data for this compound?

Methodological Answer: Contradictions in spectral data (e.g., NMR, MS) can be addressed by:

  • Multi-Technique Validation: Cross-reference high-resolution mass spectrometry (HR-MS) (e.g., NIST-standardized protocols ) with X-ray crystallography to confirm molecular geometry .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .
  • Isotopic Labeling: Use ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in complex spectra .

Q. What strategies are recommended for assessing the compound’s potential neuropharmacological activity?

Methodological Answer: To evaluate biological activity:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dopamine receptors or monoamine transporters, leveraging the compound’s pyrrolidine-ethylamine scaffold .
  • In Vitro Assays: Conduct competitive binding studies (e.g., radioligand displacement assays) on cell lines expressing human receptors .
  • ADMET Profiling: Predict pharmacokinetics using SwissADME and validate with Caco-2 permeability assays .

Q. How can researchers address gaps in toxicological data for this compound?

Methodological Answer: Given limited toxicological studies :

  • Acute Toxicity Screening: Perform OECD 423-accredited rodent studies to determine LD₅₀.
  • Genotoxicity Assays: Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to assess mutagenic potential .
  • Metabolite Identification: Use LC-MS/MS to characterize hepatic metabolites in microsomal incubations .

Key Research Challenges

  • Stereochemical Complexity: The pyrrolidine-ethylamine moiety introduces conformational flexibility, complicating NMR analysis .
  • Reactivity of Amino Groups: Secondary amines may require protection (e.g., Boc groups) during synthesis to prevent side reactions .
  • Ecotoxicity Data Gaps: No environmental hazard classification exists; prioritize biodegradation studies per OECD 301 guidelines .

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